

Spectroscopic Profile: (4-Chloro-1,2-phenylene)dimethanol

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Compound of Interest

Compound Name: (4-Chloro-1,2-phenylene)dimethanol

CAS No.: 110706-49-5

Cat. No.: B1588827

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Executive Summary

Compound Identity: **(4-Chloro-1,2-phenylene)dimethanol** CAS Registry Number: 110706-49-5 Synonyms: 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol Molecular Formula: C

H

ClO

Exact Mass: 172.03 g/mol

This technical guide provides a comprehensive spectroscopic analysis of **(4-Chloro-1,2-phenylene)dimethanol**, a critical intermediate derived from the reduction of 4-chlorophthalic anhydride. It serves as a bifunctional building block in the synthesis of specialized polymers (polyesters, polyurethanes) and pharmacophores requiring a halogenated benzyl alcohol scaffold. The guide details the structural characterization via NMR, IR, and MS, emphasizing the differentiation from its non-chlorinated parent and potential regioisomers.

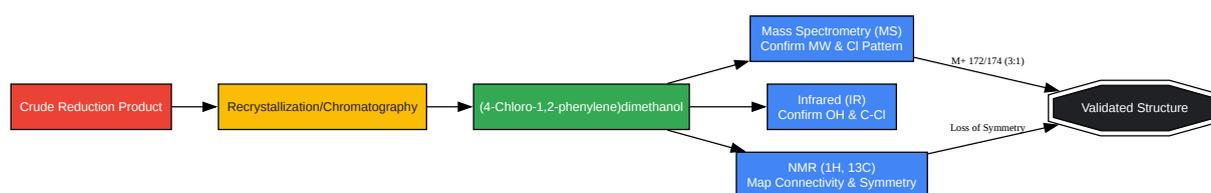
Structural Characterization Strategy

The characterization logic relies on detecting the symmetry-breaking effect of the chlorine substituent on the ortho-benzenedimethanol core. Unlike the parent 1,2-benzenedimethanol, which possesses a

axis of symmetry rendering the two hydroxymethyl groups equivalent, the 4-chloro derivative is asymmetric. This results in distinct spectroscopic signatures, particularly in proton and carbon NMR.[1]

Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the compound.



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Figure 1: Analytical workflow for structural validation.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the chlorine atom at position 4 desymmetrizes the molecule. In the parent 1,2-benzenedimethanol, the two methylene (-CH

-) groups appear as a single signal. In the 4-chloro derivative, they are chemically non-equivalent (one is meta to Cl, the other para to Cl), though accidental overlap may occur depending on the solvent.

Predicted

H NMR Data (400 MHz, DMSO-d

)

Position	Type	(ppm)	Multiplicity	(Hz)	Assignment Logic
Ar-H3	Aromatic	7.35 - 7.40	d	~2.0	Ortho to Cl, meta to CH OH. Small coupling to H5.
Ar-H5	Aromatic	7.25 - 7.30	dd	8.0, 2.0	Ortho to Cl, ortho to H6. Large coupling to H6, small to H3.
Ar-H6	Aromatic	7.40 - 7.45	d	8.0	Meta to Cl, ortho to CH OH.
OH	Hydroxyl	5.10 - 5.20	t (br)	5.5	Exchangeable. Triplet if coupled to CH
C(1)-CH	Benzylic	4.50 - 4.55	d	5.5	Para to Cl.
C(2)-CH	Benzylic	4.56 - 4.60	d	5.5	Meta to Cl. Slightly deshielded relative to C(1).

Note: Chemical shifts are estimated based on substituent increments applied to the 1,2-benzenedimethanol scaffold (

). The key diagnostic is the splitting of the aromatic region into an AMX or ABC system.

H NMR Interpretation Guide

- Aromatic Region (7.2 - 7.5 ppm): Look for a doublet with a small coupling constant (~2 Hz) corresponding to the proton between the Cl and the hydroxymethyl group (H3). This confirms the 1,2,4-substitution pattern.^[2]
- Benzylic Region (4.5 - 4.6 ppm): In high-resolution fields (>400 MHz), the single methylene peak observed in the parent compound will broaden or split into two closely spaced signals due to the inequivalent electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the chlorine substitution via the characteristic isotope pattern.

- Ionization Mode: Electron Impact (EI) or ESI (+).
- Molecular Ion (M): 172 m/z.
- Isotope Pattern: The presence of one chlorine atom dictates an M (172) and M+2 (174) signal ratio of approximately 3:1.
- Fragmentation (EI):
 - m/z 154 (M - 18): Loss of H
O. Common for diols, forming a cyclic ether (isobenzofuran derivative) or aldehyde intermediate.
 - m/z 137 (M - 35): Loss of Cl.
 - m/z 123 (M - 49): Loss of CH
Cl (complex rearrangement).

Infrared Spectroscopy (IR)

- O-H Stretch: 3200–3400 cm

(Broad, strong). Indicates hydrogen-bonded alcohols.

- C-H Stretch (Aromatic): 3000–3100 cm

(Weak).

- C-H Stretch (Aliphatic): 2850–2950 cm

(Medium). Methylene groups.

- C=C Ring Stretch: 1450–1600 cm

.

- C-Cl Stretch: 1050–1090 cm

. This band distinguishes the product from the non-chlorinated parent (1,2-benzenedimethanol).

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the hydroxyl protons and accurate integration, proper sample preparation is vital.

- Solvent Choice: Use DMSO-d

(99.9% D) rather than CDCl

.

- Reasoning: Benzenedimethanols are often sparingly soluble in chloroform. DMSO also reduces the rate of hydroxyl proton exchange, allowing for the observation of coupling between the OH and CH

protons (triplet splitting), which is a confirmation of primary alcohol integrity.

- Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., LiCl, Al salts) remaining from the reduction step.

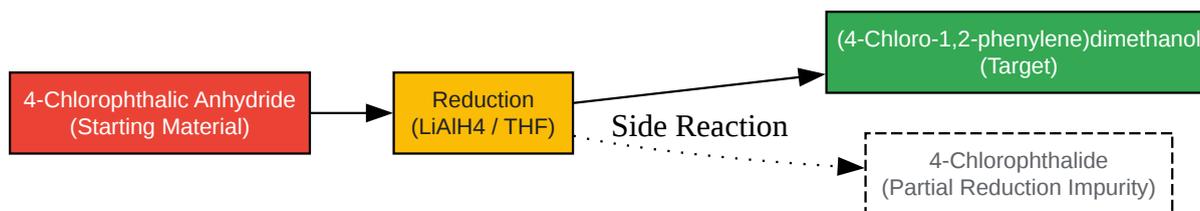
Synthesis Context & Impurity Profiling

The compound is typically synthesized by the reduction of 4-chlorophthalic anhydride using Lithium Aluminum Hydride (LiAlH₄)

) or Borane (BH₃)

).

- Key Impurity: Unreduced or partially reduced species (e.g., 4-chlorophthalide).
- Detection: Look for a carbonyl stretch in the IR (~1750 cm⁻¹) or a lactone signal in the NMR (CH₂ singlet at ~5.3 ppm).



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Figure 2: Synthesis pathway and potential impurity formation.[3]

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